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Compound of Interest

Compound Name: Aurantinidin

Cat. No.: B104973 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Aurantinidin is a water-soluble, orange-red plant pigment belonging to the anthocyanidin class

of flavonoids. It is a hydroxy derivative of pelargonidin and has been identified in various

flowering plants, including those of the Impatiens and Alstroemeria genera. As with other

anthocyanidins, aurantinidin is of interest to researchers for its potential antioxidant, anti-

inflammatory, and other biological activities, making it a candidate for investigation in drug

development and nutraceutical applications. Accurate and reliable identification of aurantinidin
in complex matrices such as plant extracts is crucial for this research. This application note

provides a detailed protocol for the identification of aurantinidin using Liquid Chromatography-

Mass Spectrometry (LC-MS).

Predicted Mass Spectrometry Data for Aurantinidin
Based on its chemical structure, the following mass-to-charge ratios (m/z) are predicted for

aurantinidin in various adduct forms. This information is critical for the initial identification of

the precursor ion in a mass spectrum.
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Adduct Predicted m/z

[M]+ 287.05502

[M+H]+ 288.06285

[M+Na]+ 310.04479

[M-H]- 286.04829

[M+H-H₂O]+ 270.05283

Data sourced from PubChem CID 441648.[1]

Experimental Protocol: LC-MS/MS for Aurantinidin
Identification
This protocol outlines a general method for the separation and identification of aurantinidin
from a plant extract. Optimization of these parameters may be necessary depending on the

specific sample matrix and instrumentation used.

Sample Preparation
Extraction: Macerate 1 gram of fresh or lyophilized plant material (e.g., flower petals) with 10

mL of an acidified methanol solution (e.g., methanol with 0.1% HCl or 1% formic acid).

Sonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

Centrifugation: Centrifuge the extract at 10,000 x g for 15 minutes to pellet solid debris.

Filtration: Filter the supernatant through a 0.22 µm syringe filter into an amber glass vial for

LC-MS analysis.

Liquid Chromatography (LC) Parameters
Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.

Gradient:

0-2 min: 5% B

2-15 min: 5-40% B

15-18 min: 40-95% B

18-20 min: 95% B

20-21 min: 95-5% B

21-25 min: 5% B

Flow Rate: 0.3 mL/min.

Column Temperature: 40 °C.

Injection Volume: 5 µL.

Mass Spectrometry (MS) Parameters
Ionization Mode: Positive Electrospray Ionization (ESI+).

Capillary Voltage: 3.5 kV.

Source Temperature: 150 °C.

Desolvation Temperature: 350 °C.

Cone Gas Flow: 50 L/hr.

Desolvation Gas Flow: 600 L/hr.

Full Scan MS: m/z 100-600.
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MS/MS: Product ion scan of the precursor ion corresponding to [M+H]+ of aurantinidin (m/z

288.06).

Collision Energy: Ramped from 10-40 eV to generate a comprehensive fragmentation

spectrum.

Data Analysis and Interpretation
Precursor Ion Identification
The first step in identifying aurantinidin is to locate its protonated molecule, [M+H]+, in the full

scan mass spectrum. Based on its molecular formula, C₁₅H₁₁O₆⁺, the expected monoisotopic

mass of the free cation is 287.0556 Da.[1] Therefore, the target precursor ion to look for in the

positive ion mode full scan spectrum is m/z 288.0629.

Predicted MS/MS Fragmentation of Aurantinidin
While experimental MS/MS data for aurantinidin is not readily available in the reviewed

literature, a fragmentation pattern can be predicted based on the well-established

fragmentation of flavonoids and other anthocyanidins. The fragmentation of the aurantinidin
precursor ion (m/z 288.06) is expected to proceed through several characteristic pathways:

Neutral Losses: Common neutral losses from the flavonoid backbone include water (H₂O, 18

Da) and carbon monoxide (CO, 28 Da).

Retro-Diels-Alder (RDA) Fission: This is a characteristic fragmentation of the C-ring in

flavonoids, which can provide structural information about the A- and B-rings.

Based on these principles, a predicted fragmentation pattern for aurantinidin is presented in

the table below.
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Precursor Ion (m/z)
Predicted Fragment Ion
(m/z)

Proposed Neutral
Loss/Fragmentation
Pathway

288.06 270.05 [M+H-H₂O]⁺

288.06 260.06 [M+H-CO]⁺

288.06 153.02

RDA fragmentation of the C-

ring, yielding the A-ring

fragment

288.06 136.04

RDA fragmentation of the C-

ring, yielding the B-ring

fragment

It is important to note that the relative abundance of these fragment ions will depend on the

collision energy used.

Visualizations

Sample Preparation LC-MS/MS Analysis Data Analysis

Plant Material (e.g., Impatiens, Alstroemeria) Extraction with Acidified Methanol Centrifugation Filtration (0.22 µm) LC Separation (C18 Column) MS Detection (ESI+) MS/MS Fragmentation Precursor Ion Identification (m/z 288.06) Fragment Ion Analysis Structure Confirmation
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Caption: Experimental workflow for the identification of aurantinidin.
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Caption: Predicted fragmentation pathway of aurantinidin.

Conclusion
This application note provides a comprehensive protocol for the identification of aurantinidin
using LC-MS/MS. By combining chromatographic separation with mass spectrometric detection

and fragmentation analysis, researchers can confidently identify this anthocyanidin in complex

plant extracts. While experimental fragmentation data for aurantinidin is limited, the predicted

fragmentation pattern, based on the known behavior of similar flavonoid compounds, provides

a solid basis for its structural elucidation. This methodology is essential for advancing research

into the potential applications of aurantinidin in various scientific and industrial fields.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b104973#aurantinidin-identification-using-mass-
spectrometry-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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